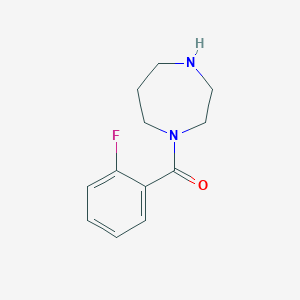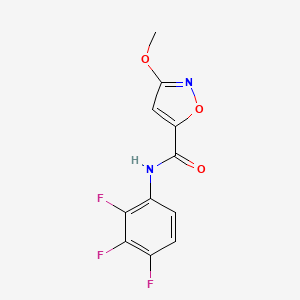
1-(2-Fluorobenzoyl)-1,4-diazépane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzoyl)-1,4-diazepane is a chemical compound belonging to the class of benzodiazepines It features a diazepane ring substituted with a fluorobenzoyl group at the 1-position
Applications De Recherche Scientifique
1-(2-Fluorobenzoyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and other CNS disorders.
Mécanisme D'action
Target of Action
The primary target of 1-(2-Fluorobenzoyl)-1,4-diazepane is likely to be the gamma-aminobutyric acid (GABA) neurotransmitter, as it is a derivative of 1,4-Benzodiazepines . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
1-(2-Fluorobenzoyl)-1,4-diazepane, like other 1,4-Benzodiazepines, is believed to enhance the effect of the neurotransmitter GABA on its receptor, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in an inhibitory effect on neuron firing .
Biochemical Pathways
It is known that benzodiazepines can affect various biochemical pathways in the body, including those involved in the metabolism and elimination of the drugs
Pharmacokinetics
Benzodiazepines are generally well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The presence of the fluorine atom might influence the ADME properties of the compound, potentially affecting its bioavailability .
Result of Action
Benzodiazepines typically result in decreased neuronal excitability and reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-(2-Fluorobenzoyl)-1,4-diazepane. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane typically involves the reaction of 2-fluorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of more efficient catalysts and solvents can further enhance the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Diazepam: Another 1,4-diazepane derivative with similar anxiolytic effects.
Chlordiazepoxide: The first benzodiazepine discovered, used for its sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Uniqueness: 1-(2-Fluorobenzoyl)-1,4-diazepane is unique due to the presence of the fluorobenzoyl group, which can influence its pharmacokinetic properties and receptor binding affinity. This structural modification may result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines .
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUIGAXODDLLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416133.png)
![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)





![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)


